(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 850589-49-0
VCID: VC2802567
InChI: InChI=1S/C11H13BClNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
SMILES: B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O
Molecular Formula: C11H13BClNO4
Molecular Weight: 269.49 g/mol

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid

CAS No.: 850589-49-0

Cat. No.: VC2802567

Molecular Formula: C11H13BClNO4

Molecular Weight: 269.49 g/mol

* For research use only. Not for human or veterinary use.

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid - 850589-49-0

Specification

CAS No. 850589-49-0
Molecular Formula C11H13BClNO4
Molecular Weight 269.49 g/mol
IUPAC Name [3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Standard InChI InChI=1S/C11H13BClNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Standard InChI Key HPRBSCDTOODIQX-UHFFFAOYSA-N
SMILES B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O
Canonical SMILES B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O

Introduction

Chemical Identity and Structure

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid is an organoboron compound with distinct structural features that contribute to its chemical reactivity and applications. The compound consists of a phenyl ring substituted with a chlorine atom at the 3-position and a morpholine-4-carbonyl group at the 4-position, while maintaining the characteristic boronic acid (-B(OH)₂) functional group. This unique combination of substituents creates a molecule with diverse chemical properties.

Identification Parameters

The compound is precisely defined by various chemical identifiers and properties as outlined in Table 1.

Table 1: Chemical Identity Parameters

ParameterValue
CAS Number850589-49-0
Molecular FormulaC₁₁H₁₃BClNO₄
Molecular Weight269.49 g/mol
IUPAC Name[3-chloro-4-(morpholine-4-carbonyl)phenyl]boronic acid
Standard InChIInChI=1S/C11H13BClNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2
Standard InChIKeyHPRBSCDTOODIQX-UHFFFAOYSA-N
SMILES NotationB(C1=CC(=C(C=C1)C(=O)N2CCOCC2)Cl)(O)O

Source: Based on chemical database information

Structural Characteristics

The molecular structure features several key components that define its chemical behavior:

  • The phenyl ring core provides aromatic stability.

  • The boronic acid group (-B(OH)₂) positioned para to the carbonyl functionality enables participation in various coupling reactions.

  • The chlorine substituent at the 3-position offers potential for halogen bonding and affects the electronic distribution across the molecule.

  • The morpholine-4-carbonyl group introduces both steric bulk and potential hydrogen bonding sites through its oxygen and nitrogen atoms .

This combination of structural elements creates a molecule with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties

Understanding the physical and chemical properties of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid provides insights into its handling, storage, and application potential. These properties are determined by the molecule's structure and intermolecular interactions.

Physical Properties

The physical state and thermodynamic properties of the compound are summarized in Table 2.

Table 2: Physical Properties

PropertyValue
Physical AppearanceSolid
Melting Point182-186°C
Boiling Point524.9±60.0°C at 760 mmHg
Density1.4±0.1 g/cm³
Flash Point271.3±32.9°C

Synthesis and Applications

The synthesis of (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid typically requires careful control of reaction conditions to optimize yields and minimize side reactions.

ClassificationDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
GHS ClassificationSkin irritation (Category 2)
Eye irritation (Category 2A)
Specific target organ toxicity - single exposure (Category 3), Respiratory system

Source: Safety data information

Related Compounds and Comparative Analysis

(3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid belongs to a family of structurally related compounds that share similar chemical features but differ in their substitution patterns.

Structural Analogs

Several closely related compounds have been identified and studied:

Table 4: Structural Analogs

CompoundCAS NumberStructural Difference
(4-Chloro-3-(morpholine-4-carbonyl)phenyl)boronic acid871332-71-7Reversed positions of chloro and morpholine-carbonyl groups
(3-(Morpholine-4-carbonyl)phenyl)boronic acid723281-55-8Lacks the chloro substituent
(4-(Morpholine-4-carbonyl)phenyl)boronic acid389621-84-5Morpholine-carbonyl at para position without chloro group
(2-(Morpholine-4-carbonyl)phenyl)boronic acid874219-17-7Morpholine-carbonyl at ortho position without chloro group

Source: Comparative structural information

Structure-Property Relationships

The position and nature of substituents on the phenyl ring significantly impact the chemical and physical properties of these related compounds:

  • The position of the chlorine atom relative to the morpholine-carbonyl group affects the electronic distribution across the molecule.

  • The substitution pattern influences the reactivity in cross-coupling reactions.

  • Different isomers may exhibit varying degrees of stability and solubility.

  • Biological activities may differ substantially between isomers despite their structural similarities .

These structure-property relationships are valuable for designing compounds with specific physical, chemical, or biological properties for targeted applications.

ParameterTypical Specification
Purity≥98%
Packaging Options100 mg, 250 mg, 1 g, 5 g
Storage RequirementsInert atmosphere, Room temperature
Intended UseResearch use only

Source: Product information from suppliers

These specifications ensure that researchers have access to high-quality material for their experimental needs while maintaining appropriate safety standards.

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